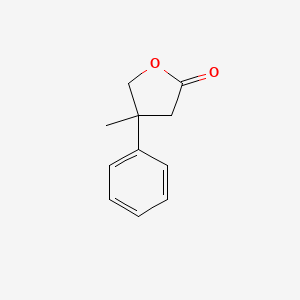
4-Methyl-4-phenyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-phenyloxolan-2-one is an organic compound with a unique structure that includes both a phenyl group and a substituted oxolane ring
Métodos De Preparación
The synthesis of 4-Methyl-4-phenyloxolan-2-one can be achieved through several routes. One common method involves the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst to form the oxolane ring. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a set period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Methyl-4-phenyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or the oxolane ring is substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-4-phenyloxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: This compound is used in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-phenyloxolan-2-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.
Comparación Con Compuestos Similares
4-Methyl-4-phenyloxolan-2-one can be compared with similar compounds such as 4-Methyl-4-phenyl-2-pentanone and 4-Methyl-4-phenyl-2-butanone These compounds share structural similarities but differ in their chemical properties and reactivity
Propiedades
Número CAS |
50598-37-3 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
4-methyl-4-phenyloxolan-2-one |
InChI |
InChI=1S/C11H12O2/c1-11(7-10(12)13-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
CGZVSNCNPOQYFF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)OC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



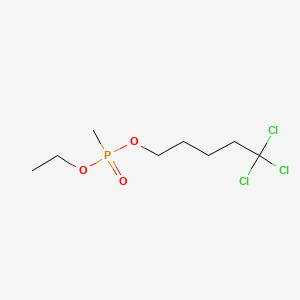
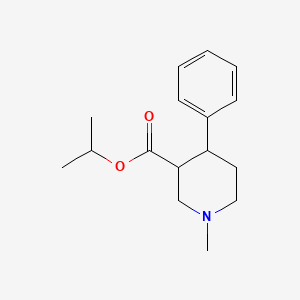
![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)
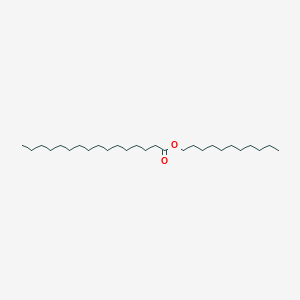
![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
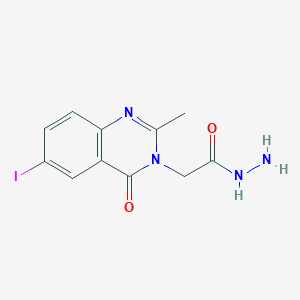
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
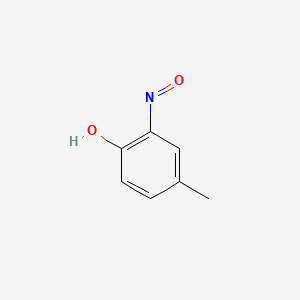
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)



![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)
